molecular formula C14H21N3O4 B3025657 N-Nitrosoatenolol CAS No. 134720-04-0

N-Nitrosoatenolol

Cat. No.: B3025657
CAS No.: 134720-04-0
M. Wt: 295.33 g/mol
InChI Key: BLORPAGHSJJNFB-UHFFFAOYSA-N
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Description

N-Nitroso Atenolol is a derivative of the beta-blocker atenolol, which is commonly used to manage cardiovascular conditions such as hypertension and angina. The nitroso group in N-Nitroso Atenolol is known to impart genotoxic properties, making it a compound of interest in toxicology and pharmacology research .

Biochemical Analysis

Biochemical Properties

N-Nitrosoatenolol interacts with various biomolecules in the body. It is known to induce DNA fragmentation in rat hepatocytes when used at concentrations ranging from 0.1 to 1 mM This suggests that this compound may interact with enzymes and proteins involved in DNA repair and replication

Cellular Effects

This compound can have significant effects on various types of cells. For instance, it has been shown to induce DNA fragmentation in rat hepatocytes This suggests that this compound may influence cell function by causing DNA damage, which could potentially impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to be genotoxic, suggesting that it may exert its effects at the molecular level by causing DNA damage This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known that beta-blockers like atenolol, from which this compound is derived, can affect metabolic pathways related to blood pressure regulation

Preparation Methods

N-Nitroso Atenolol can be synthesized through the nitrosation of atenolol. This reaction typically involves the use of sodium nitrite in an acidic medium, such as hydrochloric acid. The reaction conditions must be carefully controlled to ensure the formation of the nitroso derivative without significant side reactions . Industrial production methods would likely involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the purity of the final product.

Chemical Reactions Analysis

N-Nitroso Atenolol undergoes several types of chemical reactions:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced back to the amine.

    Substitution: The nitroso group can participate in substitution reactions, where it is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Background

N-Nitroso compounds are recognized for their mutagenic and carcinogenic properties. They are formed through the nitrosation of secondary amines, such as atenolol, often under acidic conditions with nitrites present. The structure of N-nitroso compounds typically features a nitrogen-nitrogen double bond (N=N=O) which is crucial for their reactivity and biological activity .

Genotoxicity Studies

Research indicates that N-nitrosoatenolol exhibits genotoxic properties. In vitro studies have demonstrated that it can induce DNA fragmentation in rat hepatocytes at specific concentrations . This raises concerns about its presence as an impurity in pharmaceutical formulations, highlighting the necessity for rigorous testing and monitoring.

Analytical Methods

Several analytical methods have been developed for the sensitive detection and quantification of this compound:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This method has been optimized for detecting low levels of N-nitroso compounds in drug products. Studies report limits of detection (LOD) and quantification (LOQ) as low as 0.005 ng/mL and 0.010 ng/mL, respectively . The high sensitivity and specificity of LC-MS/MS make it a preferred choice for regulatory compliance.
  • Voltammetric Techniques : A voltammetric method has been proposed for the determination of N-nitroso derivatives, including this compound. This approach offers simplicity and high sensitivity, making it suitable for environmental monitoring and pharmaceutical analysis .

Regulatory Considerations

The presence of nitrosamine impurities like this compound in pharmaceuticals has led to increased scrutiny from regulatory bodies such as the FDA and EMA. The International Council for Harmonisation (ICH) has issued guidelines (ICH M7) to assess and control DNA-reactive impurities in pharmaceuticals to limit potential carcinogenic risks . These guidelines necessitate:

  • Risk Assessment : Manufacturers must perform risk assessments to evaluate the potential exposure to nitrosamines during drug development and production.
  • Control Measures : Implementing control measures to limit nitrosamine formation during manufacturing processes is critical.

Formation Studies

A study investigated the formation of N-nitroso derivatives from various beta-blockers, including atenolol. It was found that under specific conditions, these compounds could form significant amounts of this compound, emphasizing the need for careful formulation practices to mitigate risks .

Regulatory Actions

Following the detection of nitrosamine impurities in various medications, including those containing atenolol, several recalls were issued by pharmaceutical companies. This prompted regulatory agencies to enforce stricter limits on acceptable levels of nitrosamines in drug products .

Data Summary Table

Analytical MethodLimit of DetectionLimit of QuantificationApplication Area
LC-MS/MS0.005 ng/mL0.010 ng/mLPharmaceutical analysis
Voltammetric TechniquesNot specifiedNot specifiedEnvironmental monitoring

Comparison with Similar Compounds

N-Nitroso Atenolol is similar to other nitrosamine derivatives of beta-blockers, such as N-Nitroso Propranolol and N-Nitroso Metoprolol. These compounds share similar genotoxic properties due to the presence of the nitroso group. the specific effects and reactivity can vary depending on the structure of the parent beta-blocker. For example, N-Nitroso Propranolol has been shown to have different DNA-damaging effects compared to N-Nitroso Atenolol .

Similar compounds include:

  • N-Nitroso Propranolol
  • N-Nitroso Metoprolol
  • N-Nitroso Nadolol
  • N-Nitroso Oxprenolol
  • N-Nitroso Sotalol

Biological Activity

N-Nitrosoatenolol, a nitrosamine derivative of the β-blocker atenolol, has garnered attention due to its potential biological activity, particularly concerning mutagenicity and carcinogenicity. This article synthesizes existing research findings and data on the biological effects of this compound, highlighting key studies, case analyses, and structural insights.

Chemical Structure and Properties

This compound is part of a broader class of nitrosamines, characterized by the presence of a nitroso group (–N=O) attached to a secondary amine. Its chemical formula is C14H21N3O4C_{14}H_{21}N_{3}O_{4} . The structural framework of N-nitroso compounds often influences their biological activity, with variations in substituents affecting toxicity and genotoxicity.

Biological Activity Overview

1. Mutagenicity and Carcinogenicity:
Research indicates that N-nitroso compounds can exhibit varying degrees of mutagenic potential. For instance, studies have shown that while some nitrosamines are potent carcinogens, others like this compound may have reduced potency. Martelli et al. (1994) demonstrated that nitroso derivatives of β-blockers, including nitrosoatenolol, were less clastogenic than the well-known carcinogen N-nitrosodimethylamine (NDMA) in rodent models .

2. In Vivo Studies:
In vivo micronucleus assays conducted on rats revealed a slight increase in micronucleated cells in the liver following exposure to this compound; however, no significant clastogenic effects were observed in bone marrow or spleen samples . This suggests that while there may be some genotoxic potential, it is considerably lower than that of other nitrosamines.

3. Structure-Activity Relationship (SAR):
The biological activity of N-nitroso compounds is heavily influenced by their structure. The presence of bulky substituents near the nitrosamine moiety can significantly reduce carcinogenicity . For example, the β-hydroxy group adjacent to the nitrogen atom in β-blockers has been shown to enhance polarity and reduce the likelihood of metabolic activation leading to DNA damage.

Case Studies

Case Study 1: Genotoxicity Assessment
A comprehensive study by Robbiano et al. assessed the genotoxic effects of several β-adrenergic blocking agents and their nitrosated forms in rat hepatocytes. The findings indicated that while some derivatives exhibited mutagenic properties under specific conditions, this compound demonstrated a lower incidence of DNA damage compared to other nitrosamines .

Case Study 2: Regulatory Perspectives
The European Medicines Agency (EMA) has acknowledged concerns regarding nitrosamine impurities in pharmaceuticals, including this compound. The agency has proposed acceptable intake limits based on toxicological assessments and structure-activity relationships . Current discussions suggest a threshold limit set at 178 ng/day for nitrosamines like this compound, reflecting ongoing regulatory scrutiny.

Comparative Analysis

The following table summarizes key findings from various studies regarding the biological activity of this compound compared to other nitrosamines:

Compound Mutagenicity Carcinogenicity Study Reference
This compoundLowLowMartelli et al. (1994)
N-NitrosodimethylamineHighHighMartelli et al. (1994)
Nitroso-propranololLowUncertainRobbiano et al. (1991)
N-NitrosodiethanolamineModerateHighVarious studies

Properties

IUPAC Name

2-[4-[2-hydroxy-3-[nitroso(propan-2-yl)amino]propoxy]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-10(2)17(16-20)8-12(18)9-21-13-5-3-11(4-6-13)7-14(15)19/h3-6,10,12,18H,7-9H2,1-2H3,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLORPAGHSJJNFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(COC1=CC=C(C=C1)CC(=O)N)O)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70928722
Record name 2-(4-{2-Hydroxy-3-[nitroso(propan-2-yl)amino]propoxy}phenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70928722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134720-04-0
Record name N-Nitrosoatenolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134720040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-{2-Hydroxy-3-[nitroso(propan-2-yl)amino]propoxy}phenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70928722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.